5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine family Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of keto carboxylic acids with primary amines and isocyanides under ultrasound irradiation. This method offers several advantages, including high yields, environmental friendliness, and shorter reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methodologies. The use of ultrasound-assisted synthesis can be scaled up to produce significant quantities of the compound efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share a similar pyrrolidine ring structure and exhibit comparable biological activities.
Prolinol derivatives: These compounds also contain a pyrrolidine ring and are used in medicinal chemistry for their biological properties.
Uniqueness
5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .
Properties
IUPAC Name |
5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)8-13(4,5)15-7-9(11(14)17)6-10(15)16/h9H,6-8H2,1-5H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHPIABGRTGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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